molecular formula C9H11N3O B2493087 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 71290-70-5

1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B2493087
CAS RN: 71290-70-5
M. Wt: 177.207
InChI Key: XQCLUVVQJMLNAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazolo[3,4-b]pyridines, including 1,4,6-trimethyl derivatives, can be synthesized through various methods, often starting from either a preformed pyrazole or pyridine. The synthesis may involve regioselective reactions, utilizing conditions such as ultrasound irradiation to enhance reaction rates and yields (Donaire-Arias et al., 2022). Moreover, a one-pot synthesis approach can be employed for the efficient generation of pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility and adaptability of synthetic strategies for these compounds (Nikpassand et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives, including 1,4,6-trimethyl variants, is characterized by the presence of planar heterocyclic systems. These structures facilitate π–π stacking interactions, contributing to their stability and reactivity. X-ray diffraction analysis has been utilized to determine the conformation and crystal packing of such compounds, revealing insights into their structural characteristics (Hamri et al., 2010).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines undergo a variety of chemical reactions, including regioselective condensation processes. These reactions can be catalyzed by different agents, leading to the formation of new derivatives with distinct properties. The versatility in chemical reactivity paves the way for the synthesis of a wide range of compounds for further evaluation and application (Ghaedi et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridines are influenced by their molecular structure. These compounds exhibit distinctive crystal packing arrangements and intermolecular interactions, such as hydrogen bonding and π–π stacking. These structural features significantly affect their melting points, solubility, and stability, crucial for their practical applications (Jansone et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one derivatives are characterized by their reactivity towards various chemical agents and conditions. These properties are pivotal for exploring their potential as intermediates in organic synthesis, as well as for understanding their behavior in different chemical environments. The electron-rich nature of these compounds makes them susceptible to electrophilic attack, while their heterocyclic structure can engage in nucleophilic substitution reactions, highlighting their chemical versatility and potential for further functionalization (Polo et al., 2017).

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, including compounds like 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one, are a prominent group of heterocyclic compounds. They exhibit a variety of substituents that contribute to a wide range of biomedical applications. These applications are derived from their synthetic versatility, where they can be synthesized from preformed pyrazole or pyridine. This versatility opens up pathways for their use in novel drug development and other biomedical research areas (Donaire-Arias et al., 2022).

Advanced Synthesis Techniques

Innovative synthesis methods for pyrazolo[3,4-b]pyridines, such as this compound, have been developed to improve efficiency and yield. One such method involves ultrasound-promoted regioselective synthesis, demonstrating the efficiency of modern synthetic techniques in producing these compounds with high yield and in short reaction times (Nikpassand et al., 2010).

Structural Analysis

The structural analysis of pyrazolo[3,4-b]pyridines has contributed significantly to understanding their chemical properties and potential applications. For instance, studies on 3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine have provided insights into their molecular structure, showing planarity and specific dihedral angles that influence their reactivity and interaction with biological targets (Hamri et al., 2010).

Catalysis and Green Chemistry

Research into pyrazolo[3,4-b]pyridines also explores their role in catalysis and green chemistry. For example, microwave-assisted synthesis in water represents a greener, more sustainable approach to producing these compounds, which is crucial for developing environmentally friendly chemical processes (Polo et al., 2017).

Corrosion Inhibition

Another interesting application is the use of pyrazolo[3,4-b]pyridine derivatives as corrosion inhibitors for metals. This application highlights the compound's potential in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal structures and machinery (Dandia et al., 2013).

Future Directions

The future directions for the study of 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one could include further exploration for combination treatments with immunotherapeutic drugs . The compound could also be an ideal lead for the discovery of promising anti-tumor agents .

properties

IUPAC Name

1,4,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-5-4-6(2)10-8-7(5)9(13)11-12(8)3/h4H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCLUVVQJMLNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71290-70-5
Record name 1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
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